molecular formula C13H19NO B11895469 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline

4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11895469
M. Wt: 205.30 g/mol
InChI Key: ICLZDDHGBWPBBW-UHFFFAOYSA-N
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Description

4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of ethoxy and dimethyl substituents at specific positions on the tetrahydroquinoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an N-acyl derivative of β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the reduction of isoquinoline using reducing agents like tin and hydrochloric acid or sodium and ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. Multicomponent reactions (MCRs) are often employed in industrial settings due to their ability to generate molecular diversity and complexity with high atom economy and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in neuroinflammatory pathways, thereby exerting its antineuroinflammatory effects .

Comparison with Similar Compounds

4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-7-9(2)5-6-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3

InChI Key

ICLZDDHGBWPBBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(NC2=C1C=CC(=C2)C)C

Origin of Product

United States

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